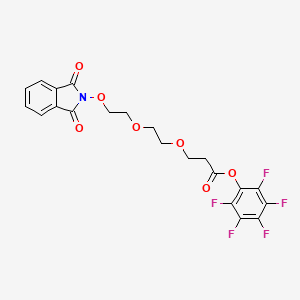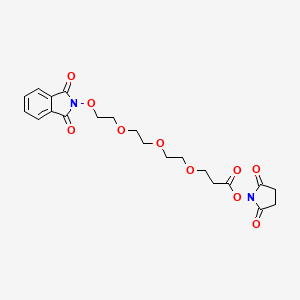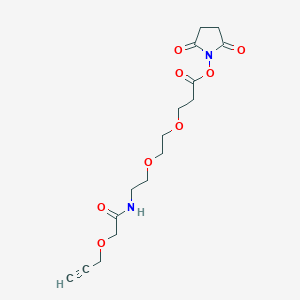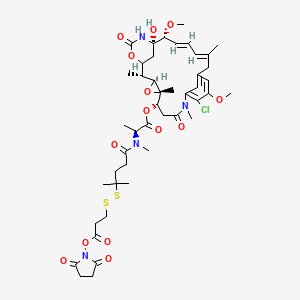
Fmoc-Val-Cit-PAB-Duocarmycin TM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Cit-PAB-Duocarmycin TM: is a drug-linker conjugate designed for antibody-drug conjugation (ADC). It utilizes the antitumor antibiotic Duocarmycin TM, linked via Fmoc-Val-Cit-PAB. This compound is primarily used in the development of targeted cancer therapies, leveraging the cytotoxic properties of Duocarmycin TM to selectively kill cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Cit-PAB-Duocarmycin TM involves multiple steps:
Fmoc-Val-Cit-PAB Synthesis: The synthesis begins with the preparation of the linker Fmoc-Val-Cit-PAB. This involves the coupling of Fmoc-protected valine (Fmoc-Val) with citrulline (Cit) and para-aminobenzyl (PAB) groups.
Duocarmycin TM Conjugation: The antitumor antibiotic Duocarmycin TM is then conjugated to the Fmoc-Val-Cit-PAB linker through a series of chemical reactions, typically involving amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-Val-Cit-PAB-Duocarmycin TM can undergo oxidation reactions, particularly at the aromatic rings and amine groups.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Fmoc-Val-Cit-PAB-Duocarmycin TM is used in the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy research.
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the cytotoxic effects of Duocarmycin TM on cancer cells.
Medicine: Medically, this compound is being explored for its potential in developing new cancer treatments that are more effective and have fewer side effects compared to traditional chemotherapy.
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies .
Mécanisme D'action
Fmoc-Val-Cit-PAB-Duocarmycin TM exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on the surface of cancer cells.
Internalization: Once bound, the ADC is internalized by the cancer cell through endocytosis.
Release of Duocarmycin TM: Inside the cell, the linker is cleaved, releasing Duocarmycin TM.
Cytotoxic Action: Duocarmycin TM binds to the minor groove of DNA, causing DNA alkylation and subsequent cell death
Comparaison Avec Des Composés Similaires
Similar Compounds:
Fmoc-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
Fmoc-Val-Cit-PAB-Doxorubicin: An ADC linker conjugated with the chemotherapeutic agent Doxorubicin.
Uniqueness: Fmoc-Val-Cit-PAB-Duocarmycin TM is unique due to its use of Duocarmycin TM, which has a distinct mechanism of action involving DNA alkylation. This sets it apart from other ADC linkers that use different cytotoxic agents .
Propriétés
Formule moléculaire |
C58H60ClN7O10 |
|---|---|
Poids moléculaire |
1050.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1 |
Clé InChI |
BCKGVSZLCXRPLX-UQSSJIKVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)






![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)


